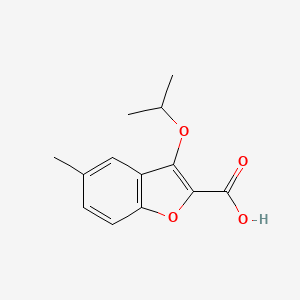

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

5-methyl-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C13H14O4/c1-7(2)16-11-9-6-8(3)4-5-10(9)17-12(11)13(14)15/h4-7H,1-3H3,(H,14,15) |

InChI Key |

HBXOGNYLMDRUDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2OC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Perkin Rearrangement from Substituted Coumarins

The Perkin rearrangement, a classical method for synthesizing benzofuran-2-carboxylic acids, involves the base-catalyzed ring contraction of 3-halocoumarins. This approach has been optimized for efficiency under microwave irradiation, as demonstrated by Marriott et al..

Mechanistic Basis

The reaction proceeds via a two-step mechanism:

- Base-catalyzed ring fission : Hydroxide ion attacks the carbonyl group of 3-bromocoumarin, leading to ring opening and formation of a phenoxide intermediate.

- Cyclization : Intramolecular nucleophilic attack by the phenoxide on the adjacent carbon-halogen bond forms the benzofuran ring, with concomitant expulsion of the halide ion.

For 3-isopropoxy-5-methylbenzofuran-2-carboxylic acid, the starting material would be a 3-bromo-5-methylcoumarin derivative bearing an isopropoxy group at position 6 (coumarin numbering). Microwave-assisted conditions (79°C, 300W, 5 minutes) in ethanol with sodium hydroxide achieve near-quantitative yields by accelerating the cyclization step.

Example Protocol:

- Synthesis of 3-bromo-6-isopropoxy-5-methylcoumarin :

- Microwave-assisted Perkin rearrangement :

Ireland-Claisen Rearrangement

While less commonly applied to benzofurans, the Ireland-Claisen rearrangement offers a stereocontrolled route to γ,δ-unsaturated esters, which can be oxidized to carboxylic acids.

Application to Target Compound

- Silyl ketene acetal formation :

- Treat ethyl 3-isopropoxy-5-methyl-2-(prop-1-yn-1-yloxy)benzoate with LHMDS in THF at −78°C.

- Rearrangement :

- Oxidation :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Perkin rearrangement | >95 | 5 min | Rapid, high-yielding | Requires specialized coumarin precursors |

| Propargyl cyclization | 80–85 | 16 h | Modular substituent introduction | Multi-step synthesis |

| Ireland-Claisen | 50–55 | 24 h | Stereochemical control | Low yield, harsh oxidation conditions |

Scale-Up Considerations

Industrial-scale production favors the Perkin rearrangement due to its brevity and efficiency. Critical parameters include:

- Microwave reactor design : Continuous-flow systems mitigate hotspots during scale-up.

- Precursor availability : Commercial 5-methylcoumarins (e.g., 5-methyl-4-hydroxycoumarin, $12.50/g) necessitate cost-benefit analysis versus custom synthesis.

Analytical Characterization

Emerging Techniques

Recent advances in photoredox catalysis enable direct C–H functionalization of benzofurans. For example, visible-light-mediated alkoxylation using Ru(bpy)₃²⁺ could streamline isopropoxy installation post-cyclization.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Isopropyl 5-(Isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid

(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Synthetic Routes : Benzofuran-2-carboxylic acid derivatives are typically synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, demonstrates the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoropropan-2-ol (HFIP) to facilitate cyclization at room temperature .

- Optimization : Key parameters include solvent choice (e.g., HFIP enhances electrophilic substitution), catalyst loading (e.g., DDQ for oxidation), and temperature control. Adjusting the molar ratio of starting materials (e.g., 4-methoxyphenol and styrene in ) can improve yields .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., isopropoxy and methyl groups). highlights discrepancies between observed and theoretical NMR shifts, emphasizing the need for purity checks and solvent calibration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., deviations < 2 ppm) as demonstrated in for related benzofuran derivatives .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Storage Recommendations : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. and emphasize avoiding moisture and light exposure for similar carboxylic acid derivatives .

- Accelerated Degradation Studies : Use HPLC to monitor decomposition under stress conditions (e.g., 40°C/75% RH for 4 weeks). Adjust pH to assess hydrolytic stability of the ester (isopropoxy) and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., NMR shifts or MS fragmentation patterns) during characterization?

- Methodological Answer :

- Purity Verification : Recrystallize the compound using solvents like ethanol/water mixtures ( ) to remove impurities that skew NMR/IR data .

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values. notes discrepancies in benzofuran derivatives due to solvent effects or conformational isomerism .

- Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways in MS (e.g., loss of CO from the carboxylic acid group) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 5-methyl position ( ) to assess effects on bioactivity .

- In Silico Modeling : Perform molecular docking to predict interactions with target proteins (e.g., enzymes in inflammation pathways). suggests benzofuran derivatives exhibit anti-inflammatory potential, warranting assays like COX-2 inhibition .

- Metabolic Stability Assays : Use liver microsomes to evaluate the impact of the isopropoxy group on metabolic clearance .

Q. How can reaction conditions be tailored to minimize byproduct formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative oxidants (e.g., MnO or TEMPO) to reduce overoxidation byproducts observed with DDQ in .

- Solvent Optimization : Replace HFIP with ionic liquids to enhance regioselectivity, as shown for similar furan syntheses in .

- Real-Time Monitoring : Use in-situ FTIR to detect intermediates and adjust reaction kinetics dynamically .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of the isopropoxy group in benzofuran derivatives be addressed?

- Methodological Answer :

- Comparative Kinetic Studies : Measure reaction rates of the isopropoxy group under acidic vs. basic conditions (e.g., hydrolysis in HCl vs. NaOH). highlights solvent-dependent reactivity of methoxy groups in furans .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-methoxybenzofuran in ) to isolate substituent-specific effects .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.